

A-Z. of Spectroscopic Analysis: 8-Chloro-5-methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 8-Chloro-5-methoxyquinolin-4-ol

CAS No.: 63010-43-5

Cat. No.: B1600984

[Get Quote](#)

Abstract

This technical guide provides a comprehensive, in-depth analysis of the spectroscopic techniques required for the unequivocal structural elucidation and characterization of **8-Chloro-5-methoxyquinolin-4-ol**. This quinoline derivative is of significant interest in medicinal chemistry and drug development, necessitating robust and reliable analytical methodologies for its identification and purity assessment. This document moves beyond a simple recitation of methods, offering a narrative grounded in the practical experience of a senior application scientist. It delves into the causality behind experimental choices, ensuring that each protocol is a self-validating system. We will explore Proton and Carbon-13 Nuclear Magnetic Resonance (^1H & ^{13}C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). Each section provides detailed experimental protocols, data interpretation, and visual aids to facilitate a deeper understanding of the molecular structure and its spectroscopic behavior.

Introduction: The Significance of Quinolines

Quinoline and its derivatives are a cornerstone in the architecture of many natural products and synthetic pharmaceuticals.[1] These heterocyclic compounds are renowned for their wide spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. [1] The precise substitution pattern on the quinoline ring system is a critical determinant of its biological efficacy. Therefore, the meticulous structural characterization of novel quinoline derivatives like **8-Chloro-5-methoxyquinolin-4-ol** is not merely an academic exercise but a foundational step in the drug discovery and development pipeline.[2]

This guide will provide the scientific community with a detailed roadmap for the spectroscopic analysis of **8-Chloro-5-methoxyquinolin-4-ol** (Molecular Formula: $C_{10}H_8ClNO_2$, Molecular Weight: 209.63 g/mol).[3][4]

Molecular Structure and Key Features

A thorough understanding of the molecular structure is paramount before delving into its spectroscopic analysis. The structure of **8-Chloro-5-methoxyquinolin-4-ol**, presented below, reveals a bicyclic aromatic system comprising a benzene ring fused to a pyridine ring. Key substituents that will influence the spectroscopic data include a chlorine atom at position 8, a methoxy group at position 5, and a hydroxyl group at position 4, which can exist in tautomeric equilibrium with its keto form, 8-chloro-5-methoxyquinolin-4(1H)-one.

Caption: Chemical structure of **8-Chloro-5-methoxyquinolin-4-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[1]

¹H NMR Spectroscopy: Unraveling the Proton Environment

¹H NMR spectroscopy provides critical information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Experimental Protocol:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **8-Chloro-5-methoxyquinolin-4-ol** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons like the hydroxyl proton.
- **Instrument Setup:**
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to optimize its homogeneity.
 - Set appropriate acquisition parameters, including a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.^[1]
- **Data Acquisition and Processing:** Acquire the Free Induction Decay (FID) and process it using Fourier transformation, phase correction, and baseline correction.^[1]

Predicted ¹H NMR Data and Interpretation:

The expected ¹H NMR spectrum will display distinct signals corresponding to the aromatic protons, the methoxy protons, and the hydroxyl proton. The chemical shifts are influenced by the electron-donating methoxy group, the electron-withdrawing chlorine atom, and the aromatic ring currents.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-2	~8.0-8.2	Doublet	~5-6	1H
H-3	~6.5-6.7	Doublet	~5-6	1H
H-6	~7.2-7.4	Doublet	~8-9	1H
H-7	~7.6-7.8	Doublet	~8-9	1H
-OCH ₃	~3.9-4.1	Singlet	N/A	3H
-OH	Variable (broad singlet)	Broad Singlet	N/A	1H

- **Aromatic Protons:** The protons on the pyridine ring (H-2 and H-3) will appear as doublets due to coupling with each other. The protons on the benzene ring (H-6 and H-7) will also appear as doublets, coupling with each other. The exact chemical shifts will be influenced by the substituents.
- **Methoxy Protons:** The three protons of the methoxy group will appear as a sharp singlet, as they are chemically equivalent and have no adjacent protons to couple with.
- **Hydroxyl Proton:** The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent. It will likely appear as a broad singlet and may exchange with D₂O.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides a "fingerprint" of the carbon atoms within the molecule.[\[1\]](#)

Experimental Protocol:

The sample preparation is the same as for ¹H NMR. The acquisition parameters will be adjusted for the lower sensitivity of the ¹³C nucleus, typically requiring a larger number of scans.

Predicted ^{13}C NMR Data and Interpretation:

The spectrum will show ten distinct signals, one for each carbon atom in the molecule.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-2	~140-145
C-3	~110-115
C-4	~170-175
C-4a	~145-150
C-5	~150-155
C-6	~115-120
C-7	~125-130
C-8	~120-125
C-8a	~135-140
-OCH ₃	~55-60

- Carbonyl/Enol Carbon (C-4): This carbon will be the most downfield-shifted due to the strong deshielding effect of the attached oxygen atom.
- Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. Carbons attached to heteroatoms (C-4, C-5, C-8, C-8a) will have distinct chemical shifts.
- Methoxy Carbon: The carbon of the methoxy group will appear in the aliphatic region of the spectrum.

Caption: Key 2D NMR correlations for **8-Chloro-5-methoxyquinolin-4-ol**.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.[5] The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.[5]

Experimental Protocol:

- **Sample Preparation:** The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
- **Data Acquisition:** A background spectrum is first collected, followed by the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Predicted FT-IR Data and Interpretation:

Wavenumber (cm ⁻¹)	Vibration	Intensity
3200-3500	O-H stretch (hydroxyl)	Broad, Medium
3000-3100	C-H stretch (aromatic)	Medium
2850-3000	C-H stretch (methoxy)	Medium
~1640	C=O stretch (keto tautomer)	Strong
1580-1620	C=C and C=N stretch (aromatic rings)	Medium-Strong
~1250	C-O stretch (aryl ether)	Strong
~1050	C-O stretch (hydroxyl)	Medium
700-850	C-Cl stretch	Medium

- **O-H Stretch:** A broad absorption in the 3200-3500 cm⁻¹ region is characteristic of the hydroxyl group.[6]
- **C-H Stretches:** Aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group appear just below 3000 cm⁻¹. [7]

- C=O Stretch: The presence of a strong absorption around 1640 cm^{-1} would indicate the presence of the keto tautomer.
- Fingerprint Region: The region below 1500 cm^{-1} is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule.[7]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[8] The quinoline ring system contains conjugated π -systems that absorb UV radiation.

Experimental Protocol:

- Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol or methanol).
- Data Acquisition: Record the absorbance of the solution over a wavelength range of approximately 200-400 nm.

Predicted UV-Vis Data and Interpretation:

The UV-Vis spectrum of **8-Chloro-5-methoxyquinolin-4-ol** is expected to show multiple absorption bands characteristic of the quinoline chromophore. The positions and intensities of these bands will be influenced by the substituents.

λ_{max} (nm)	Transition
~230-250	$\pi \rightarrow \pi$
~320-340	$\pi \rightarrow \pi$ and $n \rightarrow \pi^*$

The electron-donating methoxy and hydroxyl groups and the electron-withdrawing chloro group will cause shifts in the absorption maxima compared to unsubstituted quinoline.[9]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide

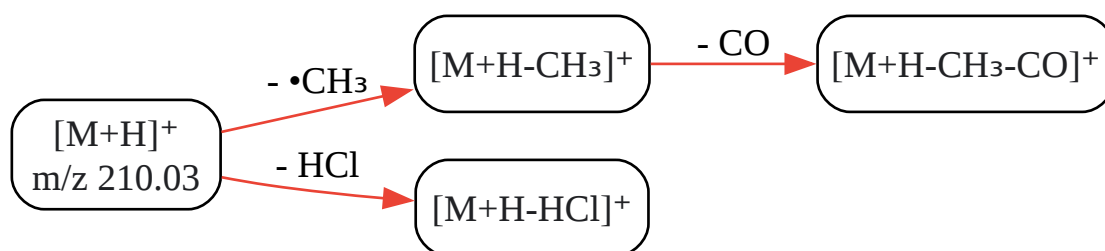
structural information through fragmentation analysis.[10]

Experimental Protocol:

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like HPLC.
- **Ionization:** Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it typically produces the protonated molecular ion $[M+H]^+$ with minimal fragmentation.[11][12][13]
- **Mass Analysis:** The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

Predicted Mass Spectrometry Data and Interpretation:

- **Molecular Ion Peak:** In positive ion mode ESI-MS, the base peak is expected to be the protonated molecule $[M+H]^+$ at an m/z of 210.03. The presence of a chlorine atom will result in a characteristic isotopic pattern, with an $M+2$ peak ($[M+2+H]^+$ at m/z 212.03) that is approximately one-third the intensity of the molecular ion peak.
- **Fragmentation Pattern:** While ESI is a soft ionization technique, some in-source fragmentation may occur.[14] Tandem MS (MS/MS) experiments can be performed to induce fragmentation and gain further structural information. Common fragmentation pathways for methoxyquinolines include the loss of a methyl radical ($\bullet\text{CH}_3$) followed by the loss of carbon monoxide (CO).[10] The loss of HCl is another possible fragmentation pathway.



[Click to download full resolution via product page](#)

Caption: Plausible fragmentation pathway for **8-Chloro-5-methoxyquinolin-4-ol**.

Conclusion

The comprehensive spectroscopic analysis of **8-Chloro-5-methoxyquinolin-4-ol**, utilizing a combination of NMR, FT-IR, UV-Vis, and Mass Spectrometry, provides an unambiguous confirmation of its chemical structure. Each technique offers a unique and complementary piece of the structural puzzle. The detailed protocols and interpretation guidelines presented in this technical guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and analytical sciences. By following these methodologies, scientists can ensure the accurate identification and characterization of this and related quinoline derivatives, a critical step in advancing their potential therapeutic applications.

References

- Benchchem. Application Notes and Protocols for ^1H and ^{13}C NMR Spectroscopy of Quinoline Compounds.
- Benchchem. Application Note: ^1H NMR Characterization of Substituted Quinolines.
- Seaton, P. J., & Williamson, R. T. (2001). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
- UNCW Institutional Repository. Concentration dependent ^1H -NMR chemical shifts of quinoline derivatives.
- TSI Journals. ^1H and ^{13}C NMR Investigation of Quinoline Pharmaceutical Derivati.
- Veggi, P. C., Meirelles, A. J. A., & Mohamed, R. S. (2011). Rapid and green analytical method for the determination of quinoline alkaloids from *Cinchona succirubra* based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography. *International journal of molecular sciences*, 12(11), 7846–7860.
- MDPI. Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from *Cinchona succirubra* Based on Microwave-Integrated Extraction and Leaching (MIEL) Prior to High Performance Liquid Chromatography.
- ResearchGate. Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from *Cinchona succirubra* Based on Microwave-Integrated Extraction and Leaching (MIEL) Prior to High Performance Liquid Chromatography.
- Lead Sciences. **8-Chloro-5-methoxyquinolin-4-ol**.
- Novak, I., Klasinc, L., & Ng, S. C. (2004). UV photoelectron spectroscopic study of substituent effects in quinoline derivatives. *The Journal of organic chemistry*, 69(15), 5005–5010.
- Kaur, R., & Arora, S. (2015). Alkaloids-important therapeutic secondary metabolites of plant origin. *Journal of critical reviews*, 2(3), 1-8.

- McCalley, D. V. (2002). Analysis of the Cinchona alkaloids by high-performance liquid chromatography and other separation techniques.
- ChemicalBook. **8-Chloro-5-methoxyquinolin-4-ol**.
- ResearchGate. Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes.
- ACS Publications. UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives.
- Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790.
- ResearchGate. UV-visible spectrum of the ligand 8-hydroxyquinoline.
- Chemsigma. **8-chloro-5-methoxyquinolin-4-ol**.
- Benchchem. Technical Support Center: Mass Spectrometry of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone.
- ResearchGate. UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and...
- University of California, Los Angeles. Table of Characteristic IR Absorptions.
- NIST WebBook. 8-Quinolinamine.
- ResearchGate. The 3800-550 cm⁻¹ (2.63-18.18 μm) IR spectra of quinoline (C₉H₇N)...
- Chemistry Steps. Interpreting IR Spectra.
- Wang, J., Lv, M., Feng, C., Qi, W., & Wang, C. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of analytical methods in chemistry, 2024, 7064392.
- PubMed. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics.
- ResearchGate. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics.
- Alichem. **8-Chloro-5-methoxyquinolin-4-ol**.
- BLD Pharm. 8-Chloro-5-methoxy-2-phenylquinoline-4-carboxylic acid.
- Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]

- [3. 8-Chloro-5-methoxyquinolin-4-ol - Lead Sciences \[lead-sciences.com\]](#)
- [4. labsolu.ca \[labsolu.ca\]](#)
- [5. analyticalscience.wiley.com \[analyticalscience.wiley.com\]](#)
- [6. Interpreting IR Spectra \[chemistrysteps.com\]](#)
- [7. uanlch.vscht.cz \[uanlch.vscht.cz\]](#)
- [8. researchgate.net \[researchgate.net\]](#)
- [9. UV photoelectron spectroscopic study of substituent effects in quinoline derivatives - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [10. cdnsciencepub.com \[cdnsciencepub.com\]](#)
- [11. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [12. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [13. researchgate.net \[researchgate.net\]](#)
- [14. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- To cite this document: BenchChem. [A-Z. of Spectroscopic Analysis: 8-Chloro-5-methoxyquinolin-4-ol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1600984/docs#a-z-of-spectroscopic-analysis-8-chloro-5-methoxyquinolin-4-ol\]](https://www.benchchem.com/product/b1600984/docs#a-z-of-spectroscopic-analysis-8-chloro-5-methoxyquinolin-4-ol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)